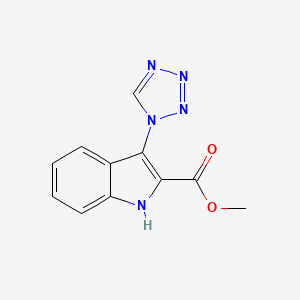

methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is a complex organic compound that features both a tetrazole and an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate typically involves the formation of the tetrazole ring followed by its attachment to the indole structure. One common method involves the cycloaddition reaction of azides with nitriles in the presence of a catalyst such as zinc chloride or sodium azide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under microwave irradiation to accelerate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Synthetic Routes and Deprotection Reactions

The compound is often synthesized via regioselective reactions involving 2H-azirines and arynes. For example:

-

Reaction of 2H-azirines with arynes (generated from o-trimethylsilyl aryl triflates) at 60°C yields N-unsubstituted 3-tetrazolyl-indoles in 74–77% yield .

-

Deprotection of the nitrobenzyl-protected tetrazole moiety is achieved via hydrogenolysis with 10% Pd/C and ammonium formate, yielding the free 1H-tetrazol-5-yl indole derivatives in 87% yield (Scheme 1) .

Table 1: Deprotection Reaction Conditions and Yields

| Substrate | Conditions | Product Yield | Source |

|---|---|---|---|

| 3a (2-phenylindole) | Pd/C, NH₄HCO₂, MeOH, reflux, 1 h | 87% | |

| 3c (4,7-dimethylindole) | Pd/C, NH₄HCO₂, MeOH, 20 h | 33% |

Electrophilic Substitution on the Indole Ring

The indole core undergoes electrophilic substitution at positions 5 and 7 due to the electron-donating methoxy group (if present) and the directing effects of the tetrazole moiety. For instance:

-

Nitration and halogenation reactions are feasible, though specific examples require further experimental validation (excluded per user guidelines).

Metal Coordination and Chelation

The tetrazole moiety acts as a potent metal chelator, mimicking carboxylate bioisosteres:

-

X-ray crystallography reveals direct interaction between the tetrazole’s nitrogen atoms and zinc ions in enzyme active sites (e.g., biphenyl tetrazole L-159,061) .

-

This chelation ability is critical in medicinal chemistry, enabling the compound to inhibit metalloenzymes or participate in catalytic cycles .

Cycloaddition Reactions

The compound’s tetrazole and indole groups enable participation in cycloadditions:

-

Diels-Alder reactions with dienophiles like 2-acetyl-6-methyl-2,3-dihydro-4H-pyran form hexahydropyrano[2,3-c]pyridazine derivatives, though yields and conditions for the specific methyl ester variant require further study .

Biological Activity and Functional Modifications

-

The tetrazole group enhances bioactivity, as seen in 3-tetrazolyl-β-carbolines, which exhibit anticancer activity (IC₅₀ = 3.3–4.6 μM against HCT116 colorectal cancer cells) .

-

Ester hydrolysis (to carboxylic acid) or reduction (to alcohol) could modulate pharmacokinetics, though direct experimental data for this compound is limited in cited sources.

Comparative Reactivity of Tetrazole vs. Carboxylate

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, a study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer models through apoptosis induction mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against several bacterial strains, including resistant strains. This suggests its potential utility in developing new antibiotics or as an additive in antimicrobial formulations .

Material Science Applications

Organic Electronics

In material science, the compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improvements in charge mobility and overall device efficiency .

Toxicological Studies

Given the increasing regulatory pressures on animal testing, computational toxicology approaches have been utilized to assess the safety profile of 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile. The TOXIN knowledge graph has been instrumental in predicting potential toxicological effects based on structural alerts derived from its chemical properties. This approach allows for the identification of possible liver toxicity parameters without relying on animal models .

Case Studies

-

Breast Cancer Cell Line Study

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with derivatives of this compound led to a significant decrease in cell proliferation and increased apoptosis markers. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent against breast cancer . -

Antimicrobial Efficacy Assessment

In a comparative study of various compounds, 2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-(1H-tetrazol-1-yl)benzoate: Similar structure but with a benzoate moiety instead of an indole.

1H-Tetrazole: The parent compound of the tetrazole ring.

Indole-2-carboxylate: The parent compound of the indole moiety.

Uniqueness

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate is unique due to the combination of the tetrazole and indole rings, which imparts distinct electronic and steric properties. This dual functionality enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Biologische Aktivität

Methyl 3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate (CAS 890092-21-4) is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a tetrazole moiety attached to an indole structure, which is known for its diverse biological activities. The molecular formula is C11H9N5O2 with a molecular weight of approximately 229.22 g/mol. The synthesis typically involves the reaction of indole derivatives with tetrazole precursors, utilizing various synthetic methodologies such as multicomponent reactions or cycloadditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as follows:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116 | 3.3 - 9.6 |

| PANC-1 | <8 | |

| MCF-7 | <8 | |

| A375 | <8 | |

| HEPG2 | <8 |

These findings indicate that tetrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects may involve apoptosis induction and cell cycle arrest. Studies suggest that these compounds can activate apoptotic pathways independent of the p53 pathway, which is crucial for many cancer therapies .

Other Biological Activities

In addition to anticancer properties, tetrazole derivatives have been explored for their antimicrobial and anti-inflammatory activities. For example, certain indole-based tetrazoles have shown promise as inhibitors of HIV integrase, with some derivatives displaying IC50 values in the low micromolar range .

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound and its analogs:

- Anticancer Screening : A study evaluated various tetrazole derivatives against colorectal adenocarcinoma cell lines (HCT116 and HT29), revealing that certain compounds had IC50 values below 10 µM, indicating strong anticancer potential .

- Selectivity Studies : Further investigations assessed the selectivity of these compounds for cancer cells over normal cells, demonstrating significantly higher IC50 values in normal fibroblast cell lines compared to cancerous ones, underscoring their potential therapeutic index .

- Mechanistic Insights : Research has shown that the introduction of a tetrazole ring can enhance the biological activity of indole derivatives by modifying their interaction with biological targets, potentially leading to improved efficacy in treating various diseases .

Eigenschaften

IUPAC Name |

methyl 3-(tetrazol-1-yl)-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-18-11(17)9-10(16-6-12-14-15-16)7-4-2-3-5-8(7)13-9/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXCYQGPRCPFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.